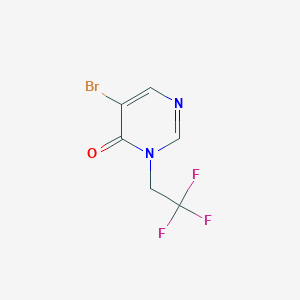

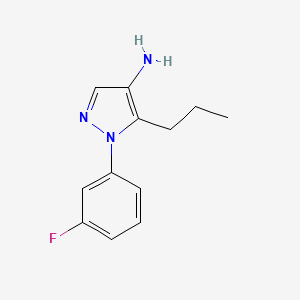

![molecular formula C17H22N2O2 B1444565 叔丁基N-[2-氨基-2-(萘-2-基)乙基]氨基甲酸酯 CAS No. 1270367-30-0](/img/structure/B1444565.png)

叔丁基N-[2-氨基-2-(萘-2-基)乙基]氨基甲酸酯

描述

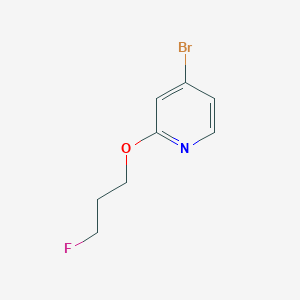

“tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1270367-30-0 . It has a molecular weight of 286.37 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, and the reaction mixture is cooled to an ice bath. Then, a 70% aqueous ammonia solution (0.6 mL) is slowly added to the reaction system . The mixture is stirred at about 0°C for 1 hour, then the reaction mixture is transferred to room temperature and stirred for 18 hours .It is stored at a temperature of 4°C . The compound is polar, which makes it soluble in polar solvents like N,N-dimethylformamide, alcohol solvents, and insoluble in nonpolar solvents like alkanes .

科学研究应用

Synthesis of Ceftolozane

This compound serves as an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane is derived from the structural modification of FK518 and exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .

Antibacterial Activity Studies

Due to its role in the synthesis of ceftolozane, tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is crucial for research into antibacterial activity, especially for tackling multidrug-resistant strains of bacteria .

Organic Synthesis Methodology

The compound is used in organic synthesis, where it undergoes various reactions such as amination, reduction, esterification, trityl protection, and condensation steps, showcasing its versatility in chemical transformations .

Spectroscopy and Characterization

It is characterized by mass spectrometry, 1H and 13C NMR , and FT-IR spectroscopy, making it a subject of study in analytical chemistry for method development in compound characterization .

Chemical Stability Research

The stability of tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate under different conditions can be studied to understand the behavior of similar organic compounds in various environments .

Pharmacological Research

As an intermediate in drug synthesis, this compound’s derivatives and analogs can be explored for potential pharmacological applications, including the development of new therapeutic agents .

Material Science

The compound’s properties make it a candidate for research in material science, particularly in the development of novel materials with specific organic functionalities .

Catalysis

In related compounds, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines, indicating potential applications in catalysis and synthesis of protected intermediates .

安全和危害

The safety information for “tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

tert-butyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-15(18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXKIJMETNRECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)

![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)